1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine
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Overview
Description
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine is a chemical compound that belongs to the class of azetidines.
Preparation Methods
The synthesis of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and azetidine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield .
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine can be compared with other similar compounds, such as:
1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine: This compound has a similar structure but differs in the position of the fluorine atoms on the phenyl ring.
Azetidine Derivatives: Various azetidine derivatives with different substituents on the azetidine ring or phenyl group can be compared based on their chemical reactivity, biological activity, and synthetic accessibility.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activity .
Properties
Molecular Formula |
C10H12F2N2 |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C10H12F2N2/c11-9-2-1-7(3-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 |
InChI Key |
NZMCSWZQQGSHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
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